molecular formula C102H182N24O22 B1192971 KuWal151

KuWal151

Cat. No. B1192971
M. Wt: 2096.724
InChI Key: XZCWNSGWBUAUOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KuWal151 is a novel potent and selective clk inhibitor

Scientific Research Applications

PET and Drug Research

PET (Positron Emission Tomography) is increasingly used in drug research, including the study of KuWal151. It allows for the direct assessment of pharmacokinetic and pharmacodynamic events in humans and animals, playing a significant role in understanding drug action mechanisms. This approach is critical for determining effective drug doses and examining potential drug interactions, contributing significantly to the process of drug development (Fowler et al., 1999).

Drug Discovery and Molecular Biology

The impact of molecular biology and genomic sciences on drug discovery, including KuWal151, is profound. This includes the use of recombinant proteins and monoclonal antibodies, enriching therapeutic options. Understanding the genetic basis of diseases aids in identifying suitable targets for new medicines, influencing the treatment options for various conditions (Drews, 2000).

Integration of Multiple Information Sources

The identification of drug-side effect associations, crucial for drugs like KuWal151, involves integrating multiple sources of information. Recent advancements in computational approaches, like Centered Kernel Alignment-based Multiple Kernel Learning, have improved the prediction and understanding of these associations, contributing to safer and more effective drug development (Ding, Tang, & Guo, 2019).

Natural Products in Drug Discovery

Natural products play a significant role in antimicrobial drug discovery, which could be relevant for KuWal151 if its development involves natural compounds. Research focuses on isolating and identifying compounds from natural sources, exploring their modes of action, and understanding their potential as anti-infective agents. This approach is pivotal in developing new antibiotics and therapeutic agents (Rahman, 2022).

Transcranial Direct Current Stimulation (tDCS)

Though not directly related to KuWal151, the exploration of tDCS in enhancing vigilance/attention in healthy volunteers provides insights into the potential applications of new drugs in cognitive enhancement. Understanding the basic mechanisms of such therapies is essential for validating and adopting new treatments (Giordano et al., 2017).

Polypharmacology in Drug Development

Polypharmacology, where drug molecules interact with multiple targets, is a major challenge in the development of drugs like KuWal151. It opens avenues for designing therapeutic agents that are effective yet less toxic, addressing the complex nature of drug-target interactions (Reddy & Zhang, 2013).

Pharmacokinetics and Metabolism

In drug development, understanding pharmacokinetics and metabolism is crucial. It involves studying the drugs in the context of cellular networks and systems biology approaches, enabling a better understanding of drug effects, including adverse events, and facilitating the development of safer medications (Lin & Lu, 1997).

properties

Product Name

KuWal151

Molecular Formula

C102H182N24O22

Molecular Weight

2096.724

IUPAC Name

3-(3-chlorophenyl)-6,7-dihydro-1H-pyrrolo[3,4-g]indol-8-one

InChI

InChI=1S/C16H11ClN2O/c17-11-3-1-2-9(6-11)13-8-18-15-12(13)5-4-10-7-19-16(20)14(10)15/h1-6,8,18H,7H2,(H,19,20)

InChI Key

XZCWNSGWBUAUOO-UHFFFAOYSA-N

SMILES

C1C2=C(C3=C(C=C2)C(=CN3)C4=CC(=CC=C4)Cl)C(=O)N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

KuWal151;  KuWal 151;  KuWal-151

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KuWal151
Reactant of Route 2
KuWal151
Reactant of Route 3
KuWal151
Reactant of Route 4
KuWal151
Reactant of Route 5
KuWal151
Reactant of Route 6
Reactant of Route 6
KuWal151

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.